Cas no 1214381-05-1 (3-phenylpyridine-4-carbaldehyde)

3-フェニルピリジン-4-カルバアルデヒドは、ピリジン骨格にフェニル基とアルデヒド基が結合した芳香族化合物です。分子式C12H9NOで表され、分子量183.21を有します。この化合物は有機合成中間体として重要な役割を果たし、特に医薬品や機能性材料の合成において有用なビルディングブロックとなります。アルデヒド基の高い反応性により、各種縮合反応や求核付加反応に適しており、ヘテロ環化合物の構築に優れた性能を示します。結晶性が良好で取扱いが容易であり、純度の高い製品として供給可能です。

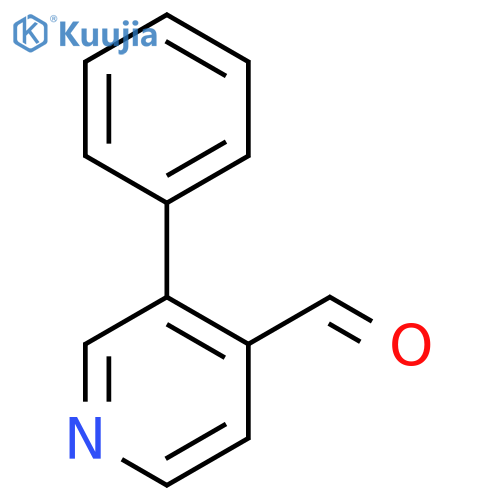

1214381-05-1 structure

商品名:3-phenylpyridine-4-carbaldehyde

CAS番号:1214381-05-1

MF:C12H9NO

メガワット:183.205962896347

MDL:MFCD14702183

CID:4563305

PubChem ID:21217817

3-phenylpyridine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Phenylisonicotinaldehyde

- 4-Pyridinecarboxaldehyde, 3-phenyl-

- 3-phenylpyridine-4-carbaldehyde

-

- MDL: MFCD14702183

- インチ: 1S/C12H9NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-9H

- InChIKey: BHGPMFQMCPNBBB-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC(C=O)=C1C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 183.068413911g/mol

- どういたいしつりょう: 183.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 30Ų

3-phenylpyridine-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2608530-10.0g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 10.0g |

$5316.0 | 2024-06-18 | |

| eNovation Chemicals LLC | D549142-1g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 1g |

$690 | 2025-02-20 | |

| eNovation Chemicals LLC | D549142-1g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 1g |

$690 | 2024-05-24 | |

| Enamine | EN300-2608530-2.5g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 2.5g |

$1379.0 | 2024-06-18 | |

| Enamine | EN300-2608530-5.0g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 5.0g |

$2724.0 | 2024-06-18 | |

| Alichem | A029000842-500mg |

3-Phenylpyridine-4-carboxaldehyde |

1214381-05-1 | 95% | 500mg |

$1668.15 | 2023-09-04 | |

| Enamine | EN300-2608530-1g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 1g |

$656.0 | 2023-09-14 | |

| Aaron | AR01LNTG-1g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 1g |

$927.00 | 2025-02-14 | |

| 1PlusChem | 1P01LNL4-1g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 1g |

$873.00 | 2023-12-25 | |

| 1PlusChem | 1P01LNL4-5g |

3-phenylpyridine-4-carbaldehyde |

1214381-05-1 | 95% | 5g |

$3429.00 | 2023-12-25 |

3-phenylpyridine-4-carbaldehyde 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1214381-05-1 (3-phenylpyridine-4-carbaldehyde) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214381-05-1)3-phenylpyridine-4-carbaldehyde

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):264/365/498